Ceftiofur - 120882-20-4

Ceftiofur

Catalog Number: EVT-7930863
CAS Number: 120882-20-4
Molecular Formula: C19H17N5O7S3
Molecular Weight: 523.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ceftiofur is a third generation cephalosporin antibiotic, first described in 1987, and now used in veterinary medicine. It is marketed by pharmaceutical company Zoetis as Excenel, and is the active ingredient in that company's Specramast LC (lactating cow formula) product. It is resistant to hydrolysis by beta-lactamase, and has activity against both Gram-positive and Gram-negative bacteria. E. coli strains resistant to ceftiofur have been reported. The metabolite desfurolyceftiofur also has antibiotic activity, consequently the two compounds are measured together to monitor for antibiotic activity in the milk.
Ceftiofur is a semisynthetic, beta-lactamase-stable, broad-spectrum, third-generation cephalosporin with antibacterial activity. Ceftiofur binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Source and Classification

Ceftiofur belongs to the class of β-lactam antibiotics, specifically the cephalosporins. It is derived from 7-aminocephalosporanic acid, which is modified to enhance its antibacterial properties. The compound is classified under the World Health Organization's List of Essential Medicines, highlighting its importance in veterinary medicine.

Synthesis Analysis

Methods and Technical Details

The synthesis of ceftiofur involves several chemical reactions. A notable method includes the reaction of 4-halo-3-oxo-2-methoxyimino-butyric acid with silylated 7-amino-3-thiomethylfuroyl-3-cephem-4-carboxylic acid. This reaction leads to the formation of a 7-carboxamido derivative, which upon treatment with thiourea results in ceftiofur. The process typically requires careful control of pH levels, often adjusted to around 2.5 using dilute hydrochloric acid, followed by crystallization to purify the product .

Another method involves converting the amine salt of ceftiofur into its sodium salt using sodium-2-ethylhexanoate or sodium bicarbonate. This process also includes steps like concentration under vacuum without high temperatures to prevent degradation .

Chemical Reactions Analysis

Reactions and Technical Details

Ceftiofur undergoes various chemical reactions in biological systems, primarily hydrolysis and metabolic conversion. Upon administration, it is rapidly metabolized to desfuroylceftiofur and furoic acid. These metabolites are crucial for understanding the drug's pharmacokinetics and its residual effects in animal tissues .

The primary reaction pathway involves the cleavage of the β-lactam ring under physiological conditions, leading to the formation of inactive metabolites that are excreted through urine and feces . Analytical methods such as high-performance liquid chromatography (HPLC) are employed to study these reactions and quantify ceftiofur residues in animal tissues.

Mechanism of Action

Process and Data

Ceftiofur exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for cross-linking peptidoglycan layers in bacterial cell walls. This binding disrupts cell wall integrity, leading to cell lysis and death of susceptible bacteria .

The efficacy of ceftiofur is influenced by factors such as bacterial resistance mechanisms and the pharmacokinetics of the drug, including absorption rates and tissue distribution. Studies indicate that maximum blood concentrations of ceftiofur occur within 0.5 to 2 hours post-administration, with significant excretion observed within 108 hours .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ceftiofur exhibits several key physical and chemical properties:

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in water; slightly soluble in organic solvents.
  • Melting Point: Approximately 150°C.
  • pH: Solutions typically have a pH range between 4.0 and 6.0.

These properties are essential for formulating effective veterinary medicines that ensure proper dosing and administration .

Applications

Scientific Uses

Ceftiofur's primary application lies in veterinary medicine as an antibiotic for treating infections in livestock. It is particularly effective against respiratory diseases caused by pathogens such as Mannheimia haemolytica and Pasteurella multocida.

Additionally, ceftiofur is used in research settings to study antibiotic resistance patterns among bacterial populations in agricultural environments. Its metabolites are also analyzed for regulatory compliance regarding drug residues in food products derived from treated animals .

Introduction to Ceftiofur in Veterinary Therapeutics

Historical Development and Approval in Veterinary Medicine

Ceftiofur was first synthesized in 1987 through collaborative efforts between pharmaceutical researchers and veterinary microbiologists. Initial in vitro and murine model studies demonstrated its broad-spectrum activity against common veterinary pathogens, leading to rapid commercial development [1]. Zoetis (then Pfizer Animal Health) introduced it under trade names including Excenel®, Naxcel®, and Excede®, with approvals expanding globally over the 1990s–2000s. Key regulatory milestones include:

  • 1989: U.S. FDA approval for bovine respiratory disease (BRD)
  • 1992: European approval for swine respiratory infections
  • 2005: Authorization for dry cow mastitis therapy (Spectramast® DC) [1] [8] [9]

The drug’s crystalline-free acid formulation (Excede®) received approval in 2006, enabling prolonged antimicrobial activity from a single intramuscular dose. This innovation addressed compliance challenges in herd-scale treatments [4].

Table 1: Global Approval Timeline of Ceftiofur Formulations

YearRegionIndicationTrade Name(s)
1989USABovine respiratory diseaseNaxcel®
1992EUSwine respiratory infectionsExcenel®
2005MultipleMastitis in lactating/dry cowsSpectramast® LC/DC
2006USA/EUExtended-release bovine BRDExcede®

Classification Within the Cephalosporin Family: Third-Generation Distinctions

As a third-generation cephalosporin, ceftiofur exhibits structural and functional features distinguishing it from earlier generations:

Chemical Structure

  • Core 7-aminocephalosporanic acid with a furan-2-carbonylthio side chain at the C-3 position
  • Methoxyimino group at C-7 enhancing β-lactamase stability [1] [4]
  • Molecular formula: C₁₉H₁₇N₅O₇S₃ (molar mass: 523.55 g/mol) [1]

Spectrum of Activity

Ceftiofur displays expanded Gram-negative coverage while retaining potency against Gram-positive pathogens:

  • Gram-positive: Streptococcus spp., Staphylococcus aureus (non-MRSA), Actinomyces pyogenes
  • Gram-negative: Pasteurella multocida, Mannheimia haemolytica, E. coli (non-ESBL), Salmonella spp. [4] [6]
  • Limited activity: Pseudomonas aeruginosa, Enterococcus spp., obligate anaerobes [6]

Table 2: Comparative Antimicrobial Spectrum of Ceftiofur

Pathogen CategoryKey SpeciesCeftiofur MIC₉₀ (µg/mL)Susceptibility
Gram-positiveStreptococcus zooepidemicus≤0.12High
Staphylococcus pseudintermedius0.5–4.0Moderate
Gram-negative (Enteric)Escherichia coli (non-ESBL)0.5–1.0High
Klebsiella pneumoniae (non-ESBL)1.0High
Proteus mirabilis0.5–16Variable
RespiratoryMannheimia haemolytica≤0.06High

Role in Addressing Beta-Lactamase-Mediated Resistance in Animal Pathogens

Ceftiofur’s primary veterinary value lies in its resilience against prevalent β-lactamases:

Mechanism of β-Lactamase Resistance

  • The methoxyimino side chain sterically hinders hydrolysis by Class A extended-spectrum β-lactamases (ESBLs)
  • Stable against TEM-1, SHV-1, and many plasmid-mediated β-lactamases in Enterobacteriaceae [1] [7]
  • Desfuroylceftiofur: The primary metabolite retains β-lactam activity and synergizes with the parent compound [1] [5]

Clinical Resistance Patterns

  • ESBL-producing E. coli and K. pneumoniae exhibit high-level resistance (MIC₉₀ ≥32 µg/mL) [7]
  • Non-ESBL ampicillin-resistant strains remain susceptible (MIC₉₀ ≤1 µg/mL), supporting its use in resistant infections [7]
  • Emerging concerns: Agricultural use selects for E. coli with CTX-M genes in livestock, detectable in stable dust/aerosols [2] [8]

Ecological Impact

  • Excreted desfuroylceftiofur in urine/feces retains bioactivity, exposing co-housed animals to subtherapeutic concentrations
  • Untreated pigs in shared stables develop ESBL-resistant E. coli after 5–7 days of neighbor treatment [2]
  • Environmental degradation occurs rapidly (hydrolysis in soil/water), limiting persistent selective pressure [8]

Properties

CAS Number

120882-20-4

Product Name

Ceftiofur

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C19H17N5O7S3

Molecular Weight

523.6 g/mol

InChI

InChI=1S/C19H17N5O7S3/c1-30-23-11(9-7-34-19(20)21-9)14(25)22-12-15(26)24-13(17(27)28)8(5-32-16(12)24)6-33-18(29)10-3-2-4-31-10/h2-4,7,12,16H,5-6H2,1H3,(H2,20,21)(H,22,25)(H,27,28)/b23-11+/t12-,16-/m1/s1

InChI Key

ZBHXIWJRIFEVQY-HURQQZHVSA-N

SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O

Solubility

In water, 23 mg/L at 25 °C (est)

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O

Isomeric SMILES

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.